Peptide YY (PYY) is a 36-amino acid peptide hormone primarily secreted by L-cells in the gastrointestinal tract in response to food intake. The specific form PYY-(3-36) is a truncated version of the full-length peptide, PYY-(1-36), resulting from enzymatic cleavage by dipeptidyl peptidase IV. This peptide plays a significant role in appetite regulation and energy homeostasis, acting primarily as an agonist for the neuropeptide Y2 receptor (Y2R) and influencing satiety signals.
PYY is produced in the intestines, particularly in the distal small intestine and colon, where it is released during meals. The pig variant of this peptide, PYY-(3-36), shares similar physiological functions with its human counterpart and is often studied for its effects on appetite suppression and metabolic processes.
PYY-(3-36) belongs to the family of neuropeptides, which includes neuropeptide Y and pancreatic polypeptide. It is classified under the neuropeptide Y receptor family, specifically targeting the Y2 receptor with high affinity. This classification is crucial for understanding its biological activity and potential therapeutic applications.
The synthesis of PYY-(3-36) typically employs solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. This technique involves:
For industrial production, automated peptide synthesizers enhance efficiency, while purification methods like high-performance liquid chromatography ensure product purity. The final product is typically lyophilized for stability and storage.
The molecular structure of PYY-(3-36) consists of a sequence of amino acids that fold into a specific configuration essential for its receptor binding activity. The peptide's structure allows it to effectively interact with the Y2 receptor, influencing its biological function.
The primary structure of PYY-(3-36) can be represented as follows:
This sequence highlights the importance of specific residues in maintaining structural integrity and functional activity .
PYY-(3-36) primarily undergoes peptide bond formation and cleavage reactions during synthesis and metabolism. It can also participate in oxidation and reduction reactions involving its tyrosine residues.
These reactions can yield modified peptides with altered sequences or oxidized/reduced forms of PYY-(3-36).
PYY-(3-36) exerts its effects primarily through binding to the Y2 receptor, leading to a cascade of signaling events that promote satiety. Upon binding:
Data indicate that PYY-(3-36) has a half-life of approximately 30 minutes in pigs, which influences its pharmacokinetic properties and therapeutic potential .
PYY-(3-36) is typically presented as a white to off-white powder. It is soluble in water and exhibits stability under physiological conditions.
The chemical properties include:
Relevant analyses include circular dichroism studies that reveal secondary structure characteristics essential for receptor interaction .
PYY-(3-36) has significant scientific applications, particularly in obesity research and metabolic studies:
Peptide YY (Peptide YY₁–₃₆) undergoes essential proteolytic cleavage to become the biologically active Peptide YY₃–₃₆. This conversion is catalyzed by the enzyme dipeptidyl peptidase-IV (Dipeptidyl peptidase-IV), which removes the N-terminal Tyr-Pro dipeptide. In swine models, Dipeptidyl peptidase-IV is ubiquitously expressed in endothelial, epithelial (intestinal brush border), and lymphoid tissues, and circulates in soluble form in plasma [6] [9]. Studies in Göttingen mini-pigs confirm that Dipeptidyl peptidase-IV-mediated cleavage occurs rapidly post-secretion, with Peptide YY₁–₃₆ exhibiting a plasma half-life of 9–10 minutes before truncation [6] [9]. The resulting Peptide YY₃–₃₆ displays higher selectivity for Y₂ receptors, crucial for its anorexigenic effects.
Further degradation involves carboxypeptidase activity that cleaves C-terminal residues (Arg³⁵-Tyr³⁶), generating inactive Peptide YY₃–₃₄. This metabolite dominates porcine plasma (≥60% of total immunoreactivity) within 20 minutes of Peptide YY₃–₃₆ infusion [1] [9]. Hepatic and renal clearance pathways contribute significantly to this process, as evidenced by metabolite accumulation following portal infusion [9].
Table 1: Major Metabolites of Peptide YY in Porcine Plasma
Precursor | Metabolite | Enzyme Responsible | Bioactivity | Relative Abundance |
---|---|---|---|---|
Peptide YY₁–₃₆ | Peptide YY₃–₃₆ | Dipeptidyl peptidase-IV | Y₂ receptor agonist | 30–40% |
Peptide YY₃–₃₆ | Peptide YY₃–₃₄ | Carboxypeptidases | Inactive | 60–70% |
Peptide YY₁–₃₆ | Peptide YY₂–₃₆ | Aminopeptidase P | Low Y₂ affinity | <5% |
Peptide YY is synthesized and secreted by enteroendocrine L-cells residing in the mucosal epithelium of the gastrointestinal tract. In swine, L-cells exhibit a gradient distribution along the gut:
Immunohistochemical studies confirm co-localization of Peptide YY with glucagon-like peptide-1 and glucagon-like peptide-2 in >90% of porcine L-cells, enabling nutrient-simulated co-secretion [6]. These cells extend cytoplasmic processes to the gut lumen, facilitating direct nutrient sensing. Subcellularly, Peptide YY is stored in dense-core secretory granules, released basolaterally into intestinal capillaries following stimulation [4].
Table 2: Spatial Distribution of Peptide YY-Producing L-Cells in Porcine Gut
Gastrointestinal Segment | Cell Density (cells/mm²) | Primary Co-secreted Peptides |
---|---|---|
Duodenum | 2–5 | Glucose-dependent insulinotropic polypeptide |
Jejunum | 4–8 | Glucagon-like peptide-1, Glucagon-like peptide-2 |
Ileum | 10–15 | Glucagon-like peptide-1, Oxyntomodulin |
Colon | 20–30 | Glucagon-like peptide-1, Peptide YY₃–₃₆ |
Rectum | 18–25 | Peptide YY₃–₃₆ |
Luminal Pathways
Nutrient contact with L-cell apical sensors triggers Peptide YY release via:
Neural Pathways
Nutrient composition dictates Peptide YY₃–₃₆ release kinetics:
Peptide YY₃–₃₆ shows portal-systemic concentration gradients in pigs (portal: 120 pM vs. systemic: 80 pM post-meal), confirming first-pass hepatic metabolism [9]. Sustained elevation occurs for 3–4 hours post-nutrient delivery, correlating with suppressed ghrelin and reduced food intake.
Table 3: Nutrient-Specific Peptide YY₃–₃₆ Release Kinetics in Swine
Nutrient Stimulus | Dose | Time to Peak (min) | Peak Concentration (% Baseline) | Duration >150% Baseline |
---|---|---|---|---|
Long-chain triglycerides | 10g | 90–120 | 250% | >180 min |
Casein hydrolysate | 20g | 60 | 300% | >240 min |
Maltodextrin | 50g | 45 | 140% | <60 min |
Oleic acid emulsion | 5g | 75 | 220% | 120 min |
L-Tryptophan | 5g | 40 | 180% | 90 min |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7